

# Application Note: High-Resolution NMR Spectroscopic Identification of 11 - Hydroxycedrelone

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## Compound of Interest

Compound Name: *11beta-Hydroxycedrelone*

CAS No.: 283174-18-5

Cat. No.: B1150856

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-hydroxycedrelone from *Toona* and *Cedrela* species.

## Executive Summary

11

-Hydroxycedrelone is a bioactive tetranortriterpenoid (limonoid) frequently isolated from the Meliaceae family, specifically *Toona ciliata* and *Cedrela toona*. It exhibits significant anti-inflammatory and insecticidal properties. However, its structural similarity to the parent compound, cedrelone, and the critical need to define the stereochemistry at the C-11 position, requires a rigorous NMR workflow.

This guide outlines a self-validating protocol for the unambiguous identification of 11

-hydroxycedrelone. It moves beyond basic assignment to focus on the causality of spectral features—explaining why specific signals appear and how to use 2D NMR to prove the

-orientation of the hydroxyl group.

## Sample Preparation & Acquisition Protocol

### Solvent Selection Strategy

- Primary Solvent: Deuterated Chloroform (

, 99.8% D) is the standard for limonoids due to excellent solubility and well-established literature baselines.

- Alternative: Pyridine-

should be used if signal overlap occurs in the methine region (3.0–5.0 ppm) or if the C-11 hydroxyl proton needs to be observed directly (to confirm exchangeability).

## Sample Requirements

- Concentration: 5–10 mg of purified compound in 600

L solvent is optimal for  $^{13}\text{C}$  and 2D acquisition within reasonable timeframes.

- Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

## Acquisition Parameters (600 MHz Instrument)

Experiment	Pulse Sequence	Scans (NS)	Mixing Time / Delay	Purpose
1H NMR	zg30	16	D1 = 1.0 s	Quantitative integration & chemical shift mapping.
13C {1H}	zgpg30	1024+	D1 = 2.0 s	Carbon backbone identification.
HSQC	hsqcedetgpsisp2 .3	8	-	1-bond C-H correlation (Multiplicity edited).
HMBC	hmbcgp1pndqf	16	60 ms (long range)	2-3 bond connectivity (Quaternary carbon assignment).
NOESY	noesygp1p	32	500 ms	Critical: Stereochemical definition ( vs ).

## Structural Elucidation Strategy

### The Limonoid Skeleton (Cedrelone Framework)

The identification begins by confirming the cedrelone backbone. This is a pentacyclic system characterized by:

- Ring A Enone: An

-unsaturated ketone.[1]

- Furan Ring: A substituted furan moiety at C-17.
- Epoxide: Often present at C-14/C-15, though cedrelone itself has a specific enone arrangement.

## Diagnostic Signal Analysis (The "Fingerprint")

The transition from Cedrelone to 11

-Hydroxycedrelone introduces a hydroxyl group at C-11. This creates a predictable perturbation in the NMR data.

Table 1: Key Diagnostic Shifts (

)

Note: Values are representative of the class and may vary slightly by concentration.

Position	Carbon Type	(ppm)	(ppm)	Multiplicity	Structural Insight
1	CH	150.5	7.10	d, Hz	Ring A enone ( -proton).
2	CH	126.8	5.95	d, Hz	Ring A enone ( -proton).
3	C=O	203.0	-	-	Ring A Ketone.
11	CH-OH	68.5	4.35	dd / m	The defining modification. In Cedrelone, this is a (~25 ppm).
21	CH (Furan)	143.0	7.40	s	Furan ring marker.
22	CH (Furan)	110.5	6.35	s	Furan ring marker.
23	CH (Furan)	141.2	7.38	s	Furan ring marker.

## The "11-Beta" Validation Logic

The most common error in limonoid characterization is misassigning the stereochemistry of the C-11 hydroxyl group.

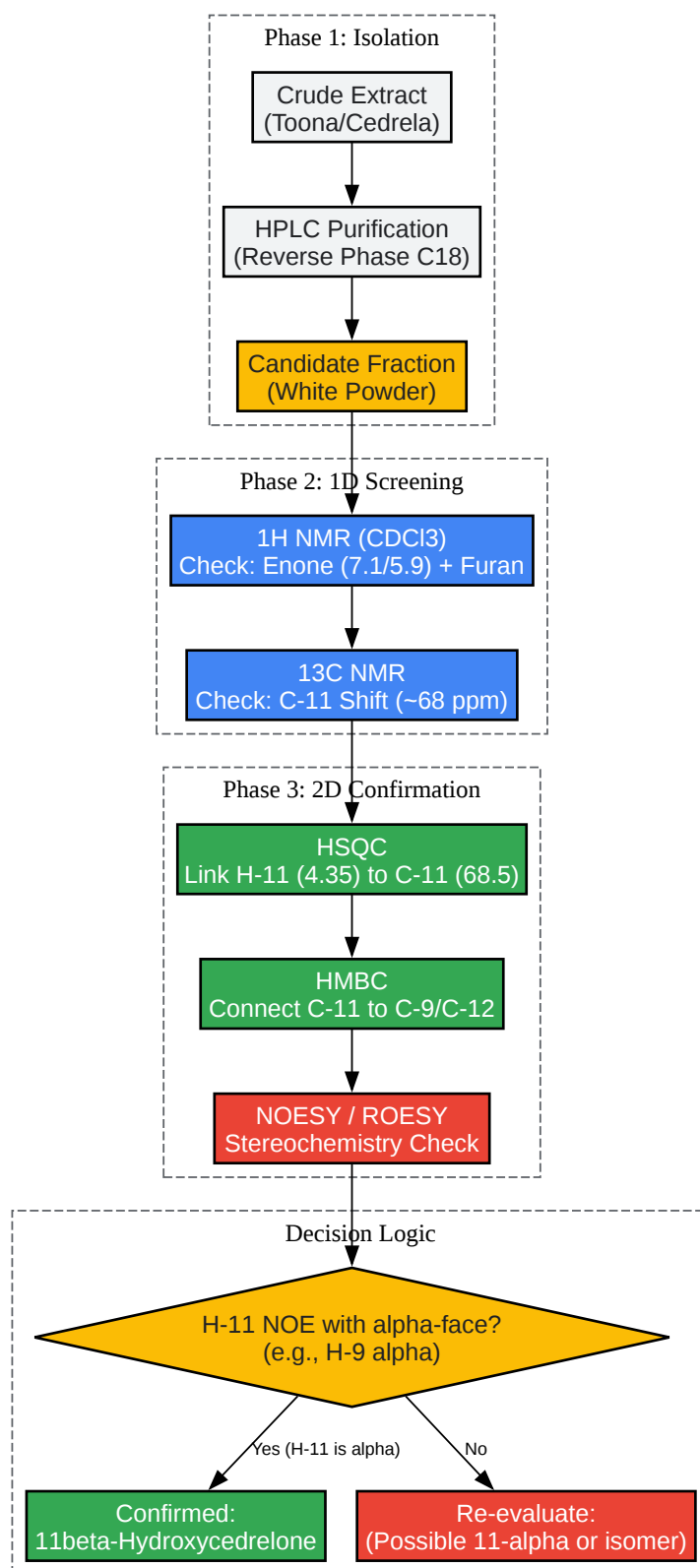
Mechanism of Assignment:

- **Scalar Coupling (J-coupling):** The H-11 proton usually appears as a doublet of doublets (dd) due to coupling with H-9 and H-12 protons.

- NOE Correlations (The Proof):
  - The limonoid skeleton is rigid.
  - If the OH is  
  
(pointing "up"), the H-11 proton must be  
  
(pointing "down").
  - Diagnostic NOE: Look for a strong NOE correlation between H-11 and H-9 (if  
  
) or adjacent  
  
-oriented methyl groups (e.g., Me-18 or Me-30 depending on the specific twist of the skeleton).
  - Contrast: If H-11 were  
  
(implying 11  
  
-OH), it would often show NOE correlations with the  
  
-methyl groups (Me-19).

## Workflow Visualization

The following diagram illustrates the logical flow from crude extract to confirmed stereoisomer.



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Figure 1: Step-by-step decision tree for the isolation and spectroscopic validation of 11

-hydroxycedrelone.

## Detailed Experimental Methodologies

### Extraction and Isolation (Pre-NMR)

While this note focuses on NMR, purity is paramount.

- Extraction: Air-dried bark of *Toona ciliata* is refluxed with 95% EtOH.
- Partition: Suspend residue in water; partition sequentially with Petroleum Ether, EtOAc, and n-BuOH. The EtOAc fraction typically contains the limonoids.
- Chromatography: Subject the EtOAc fraction to Silica Gel column chromatography. Elute with a gradient of

:MeOH.

- Refinement: 11

-hydroxycedrelone often elutes in mid-polarity fractions. Final purification via semi-preparative HPLC (

) is recommended to remove isomeric impurities that complicate the NOESY spectrum.

## NMR Data Processing

- Phasing: Manual phasing is required for the NOESY spectrum to distinguish true NOE cross-peaks (negative/positive depending on mixing time and molecular weight) from exchange peaks.
- Referencing: Calibrate to the residual peak (7.26, 77.16).
- Integration: Normalize the integration to the Furan H-21 proton (1H) or the Methyl singlets (3H) to confirm the stoichiometry of the H-11 signal (must integrate to 1H).

## References

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## Sources

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- [2. semanticscholar.org \[semanticscholar.org\]](#)
- [3. Four New Limonoids from the Barks of \*Toona ciliata\* - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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